molecular formula C15H12N4O4 B11086546 4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide

4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide

Cat. No.: B11086546
M. Wt: 312.28 g/mol
InChI Key: SWZAKAWYZUFRQW-UHFFFAOYSA-N
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Description

4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the quinazolinone derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Reduction: 4-amino-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazolinone, including this compound, have shown promise as anticancer agents. They inhibit specific enzymes involved in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide involves its interaction with molecular targets such as enzymes. The nitro group and the quinazolinone core are crucial for binding to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide: Similar structure but with a different position of the nitrogen atom in the quinazolinone core.

    4-amino-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide: Reduction product of the nitro compound.

    N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide: Lacks the nitro group.

Uniqueness

4-nitro-N-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is unique due to the presence of both the nitro group and the quinazolinone core, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

4-nitro-N-(4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C15H12N4O4/c20-14(10-5-7-11(8-6-10)19(22)23)17-18-9-16-13-4-2-1-3-12(13)15(18)21/h1-8,16H,9H2,(H,17,20)

InChI Key

SWZAKAWYZUFRQW-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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